molecular formula C14H13NO B565012 N-Acetyl-4-aminobiphenyl-d5 CAS No. 1217046-73-5

N-Acetyl-4-aminobiphenyl-d5

Cat. No.: B565012
CAS No.: 1217046-73-5
M. Wt: 216.295
InChI Key: SVLDILRDQOVJED-VIQYUKPQSA-N
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Description

Molecular Structure and Properties

N-Acetyl-4-aminobiphenyl-d5 (CAS 1217046-73-5) is a deuterated derivative of 4-acetylaminobiphenyl, featuring a biphenyl core with an acetamide group at the para position of one phenyl ring. Its molecular formula is C₁₄H₈D₅NO , with a molecular weight of 216.29 g/mol . The deuterium atoms replace five hydrogen atoms at positions 2, 3, 4, 5, and 6 on the non-acetylated phenyl ring, as indicated by its IUPAC name: N-[4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetamide.

Key structural features include:

  • A planar biphenyl system with conjugated π-electrons.
  • An acetamide group (-NHCOCH₃) that enhances polarity compared to the parent 4-aminobiphenyl.
  • Isotopic substitution that minimally alters steric bulk but increases molecular mass by ~5 atomic mass units compared to the non-deuterated analog.

Physical properties are inferred from its non-deuterated counterpart, 4-acetylaminobiphenyl (CAS 4075-79-0), which has a melting point of 171°C and a density of 1.0694 g/cm³ . The deuterated form exhibits similar solubility in organic solvents like chloroform and methanol due to comparable polarity.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₄H₈D₅NO
Molecular Weight 216.29 g/mol
Deuterium Substitution 2,3,4,5,6 positions on phenyl
SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)NC(=O)C)[2H])[2H]

Historical Context and Development

This compound emerged in the late 20th century as a stable isotope-labeled internal standard for mass spectrometry. Its development was driven by the need to study the metabolism of 4-aminobiphenyl, a known human carcinogen historically used in rubber production and dye synthesis. The non-deuterated form, 4-acetylaminobiphenyl, was identified as a metabolite of 4-aminobiphenyl in toxicological studies, necessitating precise analytical tools to distinguish endogenous and exogenous sources in biological samples.

Deuteration became critical for:

  • Quantitative accuracy : Minimizing matrix effects in gas chromatography-mass spectrometry (GC-MS) by providing a near-identical chemical behavior with a distinct mass signature.
  • Tracing metabolic pathways : Enabling researchers to differentiate parent compounds from metabolites in pharmacokinetic studies.

Comparison with Non-deuterated Analogs

The deuterated and non-deuterated forms share core chemical properties but differ in key aspects:

Table 2: Comparison with Non-deuterated 4-Acetylaminobiphenyl

Parameter This compound Non-deuterated Analog
Molecular Formula C₁₄H₈D₅NO C₁₄H₁₃NO
Molecular Weight 216.29 g/mol 211.26 g/mol
Melting Point ~171°C (estimated) 171°C
Chromatographic Retention Slightly shorter (deuterium isotope effect) Standard
Metabolic Stability Enhanced resistance to oxidative metabolism Susceptible to CYP1A2-mediated oxidation

Deuteration reduces the compound’s metabolic clearance by stabilizing C-D bonds against enzymatic oxidation, as demonstrated in studies using liver microsomes. This property makes it invaluable for long-term tracer studies.

Isotopic Labeling Pattern and Stability

The pentadeuteration at the 2,3,4,5,6 positions ensures minimal interference with the acetamide group’s reactivity while providing a +5 mass shift for detection. Key stability considerations include:

  • Chemical stability : No deuterium-hydrogen exchange under standard laboratory conditions (pH 4–9, ≤60°C).
  • Thermal stability : Decomposition occurs only above 300°C, comparable to non-deuterated analogs.
  • Photostability : Resists UV-induced degradation due to the biphenyl system’s conjugated structure.

Isotopic Purity : Commercial batches typically exceed 95% deuterium incorporation , verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Table 3: Isotopic Profile

Isotope Natural Abundance Enriched Abundance in Compound
^1H 99.98% <5% (positions 2–6)
^2H (D) 0.02% >95% (positions 2–6)

This labeling strategy avoids deuterium placement at metabolically active sites (e.g., the acetamide nitrogen), ensuring isotopic integrity during biological assays.

Properties

IUPAC Name

N-[4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLDILRDQOVJED-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)NC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuteration of 4-Aminobiphenyl

The incorporation of five deuterium atoms into the biphenyl structure represents the foundational step in synthesizing N-acetyl-4-aminobiphenyl-d5. Modern deuteration strategies leverage transition metal catalysts to achieve high isotopic purity and positional specificity.

Iridium-Catalyzed Hydrogen Isotope Exchange
Iridium(I) complexes with N-heterocyclic carbene (NHC) and phosphine ligands, such as [Ir(cod)(IMes)(PPh₃)] [2a], enable selective C–H bond activation in aromatic systems. For 4-aminobiphenyl, deuteration occurs preferentially at the ortho and para positions relative to the amine group due to electronic directing effects. The reaction typically employs D₂ gas (1–4 atm) in deuterated solvents (e.g., THF-d₈) at 60–80°C for 24–48 hours, achieving >90% deuterium incorporation at target positions.

Deuteration Efficiency and Selectivity

CatalystTemperature (°C)Time (h)Deuteration (%)
[Ir(cod)(IMes)(PPh₃)] [2a]802494
[Ir(cod)(IMes)(PCy₃)] [2b]604898

Catalyst [2b], featuring a bulkier phosphine ligand (PCy₃), enhances steric hindrance, reducing undesired deuteration at the meta positions. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields 4-aminobiphenyl-d5 with isotopic purity ≥98%.

Acetylation of 4-Aminobiphenyl-d5

The acetyl group is introduced via nucleophilic acyl substitution, utilizing acetic anhydride as the acetylating agent under mild basic conditions.

Reaction Conditions

  • Reagents :

    • 4-Aminobiphenyl-d5 (1.0 equiv)

    • Acetic anhydride (1.2 equiv)

    • Triethylamine (1.5 equiv, base catalyst)

    • Ethyl acetate (solvent)

  • Procedure :
    The amine substrate is dissolved in anhydrous ethyl acetate under nitrogen. Triethylamine is added dropwise to scavenge HCl, followed by acetic anhydride. The mixture is stirred at 45°C for 6 hours, with reaction progress monitored by thin-layer chromatography (TLC, Rf = 0.3 in hexane/ethyl acetate 3:1).

  • Workup :
    The crude product is washed with saturated NaHCO₃ (to remove excess acetic anhydride) and brine, dried over MgSO₄, and concentrated in vacuo. Recrystallization from hot ethanol yields this compound as white crystals (mp 142–144°C).

Yield and Purity

ParameterValue
Isolated Yield85–92%
Purity (HPLC-UV)≥99%
Deuterium Enrichment98.5% (LC-MS/MS)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

  • δ 7.52 (d, J = 8.2 Hz, 2H, biphenyl-H),

  • δ 7.43 (d, J = 8.2 Hz, 2H, biphenyl-H),

  • δ 2.15 (s, 3H, CH₃CO).

Deuterium incorporation suppresses signals at δ 7.3–7.6, confirming successful isotopic labeling.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₈D₅NO : 216.2901 ([M+H]⁺)

  • Observed : 216.2898 ([M+H]⁺, Δ = -1.4 ppm)

Applications in Toxicological Research

The compound serves as a critical internal standard for quantifying DNA adducts (e.g., N-deoxyguanosin-8-yl-4-aminobiphenyl) formed during metabolic activation of 4-aminobiphenyl. Its deuterated structure minimizes isotopic interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling detection limits as low as 0.1 fmol/μg DNA .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-4-aminobiphenyl-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the use of acids or bases.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Carcinogenicity Studies

N-Acetyl-4-aminobiphenyl-d5 is utilized in carcinogenicity studies to investigate the effects of 4-aminobiphenyl, a known bladder carcinogen. The deuterated form allows researchers to trace metabolic pathways and identify specific metabolites that contribute to DNA damage and subsequent cancer development.

Case Study: DNA Adduct Formation

Research has demonstrated that exposure to 4-aminobiphenyl results in the formation of DNA adducts, which are critical in understanding mutagenesis. In studies involving human urothelial cells, this compound was used to assess the formation of N-(deoxyguanosin-8-yl)-4-aminobiphenyl adducts, providing insights into the molecular mechanisms underlying bladder cancer .

Metabolic Studies

The compound plays a significant role in metabolic studies, particularly concerning the activity of N-acetyltransferases (NATs), enzymes responsible for acetylating arylamines. This compound can be employed to determine the catalytic efficiency of NAT enzymes and their genetic polymorphisms, which influence individual susceptibility to carcinogens.

Table: NAT Activity and Genetic Polymorphisms

NAT AlleleAcetylation ActivityAssociated Risk
NAT2*4HighLower risk
NAT2*5BLowHigher risk
NAT2*7BModerateIntermediate risk

This table summarizes findings from studies that correlate NAT activity with cancer risk, highlighting how genetic variations can affect individual responses to carcinogenic exposure .

Toxicological Assessments

This compound is also employed in toxicological assessments to evaluate the effects of 4-aminobiphenyl on various biological systems. Studies have shown that this compound can induce toxicity and influence regenerative proliferation processes, which are crucial for understanding its overall impact on health.

Case Study: Toxicity in Animal Models

In animal studies, administration of 4-aminobiphenyl led to dose-dependent liver tumorigenicity. By using this compound, researchers were able to track the compound's distribution and its effects on liver tissues over time, providing critical data for risk assessment .

Environmental Monitoring

The compound is also relevant in environmental monitoring as it can serve as a biomarker for exposure to 4-aminobiphenyl through environmental sources such as cigarette smoke. The ability to detect this compound in biological samples allows researchers to assess exposure levels and potential health risks associated with environmental contaminants .

Mechanism of Action

The mechanism of action of N-Acetyl-4-aminobiphenyl-d5 involves its incorporation into metabolic pathways due to its structural similarity to N-Acetyl-4-aminobiphenyl. It acts as a tracer, allowing researchers to track and study the metabolic processes and interactions within biological systems. The deuterium labeling provides a distinct signal in analytical techniques, facilitating the identification and quantification of the compound and its metabolites .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Metabolic Similarities

The following acetylated aromatic amines and polycyclic hydrocarbons share structural or metabolic parallels with N-Acetyl-4-aminobiphenyl:

Compound Structure Key Metabolic Pathway Carcinogenic Metabolite Mitochondrial Interaction Potential
N-Acetyl-4-aminobiphenyl Biphenyl + acetylated amine N-Hydroxylation N-Hydroxy-N-acetyl-4-aminobiphenyl Yes (metabolite + showdomycin)
N-Acetylaminofluorene (AAF) Fluorene + acetylated amine N-Hydroxylation N-Hydroxy-AAF Yes (metabolite)
Dibenz(a,h)anthracene (DBA) Polycyclic aromatic hydrocarbon Di-hydroxylation → anthraquinone 4′,8-dihydroxydibenzanthraquinone Yes (metabolite)

Key Comparative Findings

Metabolic Activation and Carcinogenicity
  • N-Acetyl-4-aminobiphenyl: Undergoes N-hydroxylation in rats and dogs to form N-Hydroxy-N-acetyl-4-aminobiphenyl, a proximate carcinogen. This metabolite is excreted as a glucuronide conjugate in urine and exhibits higher carcinogenic potency than the parent compound, inducing mammary carcinomas, ear-duct tumors, and forestomach papillomas in rats . Carcinogenicity is independent of dietary 3-methylcholanthrene, unlike some other acetylated amines .
  • N-Acetylaminofluorene (AAF): Similarly metabolized to N-Hydroxy-AAF, which is a potent carcinogen. However, urinary excretion of the N-hydroxy metabolite decreases over time in rats, suggesting metabolic adaptation . Mitochondrial thiol group exposure by its metabolite correlates with carcinogenic activity, akin to N-Hydroxy-N-acetyl-4-aminobiphenyl .
  • Dibenz(a,h)anthracene (DBA): Non-acetylated polycyclic hydrocarbon metabolized to 4′,8-dihydroxydibenzanthraquinone. Unlike acetylated amines, its carcinogenicity arises from quinone formation rather than N-hydroxylation .
Mitochondrial Interactions
  • N-Hydroxy-N-acetyl-4-aminobiphenyl: Induces ATP-energized mitochondrial volume change only when combined with showdomycin, a nucleoside analog. This effect is oligomycin-sensitive, implicating oxidative phosphorylation pathways . Parent compound (non-hydroxylated) lacks this activity, highlighting the necessity of metabolic activation.
  • N-Hydroxy-AAF: Exposes mitochondrial thiol groups and disrupts oxidative phosphorylation, similar to the hydroxylated metabolite of N-Acetyl-4-aminobiphenyl .
  • 4′,8-Dihydroxydibenzanthraquinone: Activates mitochondrial thiol groups but through a distinct quinone-mediated mechanism .
Species-Specific Metabolism
  • N-Acetyl-4-aminobiphenyl: Metabolized to N-hydroxy form in both rats and dogs.
  • AAF: Metabolic pathways are well-characterized in rats but show interspecies variability in excretion patterns and carcinogen susceptibility.

Critical Analysis of Comparative Data

  • Carcinogenic Potency: N-Hydroxy metabolites of both N-Acetyl-4-aminobiphenyl and AAF exhibit higher carcinogenicity than their parent compounds. However, N-Hydroxy-N-acetyl-4-aminobiphenyl induces a broader spectrum of tumors (e.g., forestomach papillomas) compared to AAF metabolites .
  • Metabolic Stability: The decreasing urinary excretion of N-Hydroxy-N-acetyl-4-aminobiphenyl over time in rats contrasts with the persistence of DBA metabolites, suggesting divergent detoxification mechanisms .
  • Mitochondrial Targets: All hydroxylated metabolites disrupt mitochondrial function, but the requirement for showdomycin in N-Acetyl-4-aminobiphenyl’s metabolite indicates a unique mechanism of action .

Biological Activity

N-Acetyl-4-aminobiphenyl-d5 (NAB-d5) is a deuterated derivative of N-acetyl-4-aminobiphenyl, an aromatic amine known for its biological significance, particularly in the context of carcinogenicity. This article delves into the biological activity of NAB-d5, examining its metabolic pathways, potential toxicity, and implications for research.

Chemical Structure and Properties

NAB-d5 has the chemical formula C₁₄H₁₃D₅N₁O, featuring a biphenyl structure with an acetyl group and an amino group. The incorporation of deuterium allows for enhanced tracking in metabolic studies, particularly in pharmacokinetics and drug interactions.

Metabolic Activation

The biological activity of NAB-d5 is closely related to its parent compound, 4-aminobiphenyl (ABP). Both compounds undergo metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites capable of binding to DNA. This binding can initiate carcinogenesis by forming DNA adducts .

Metabolic Pathways

The metabolic pathway of NAB-d5 involves several key reactions:

  • Acetylation : The amino group of 4-aminobiphenyl-d5 is acetylated to form NAB-d5.
  • N-Hydroxylation : This step is crucial as it converts NAB-d5 into N-hydroxy-4-aminobiphenyl (N-OH-ABP), which is a reactive electrophile.
  • Formation of DNA Adducts : N-OH-ABP can form adducts with DNA, primarily at the deoxyguanosine position, leading to mutations and potential carcinogenesis .

Comparison with Parent Compound

Research indicates that N-acetyl derivatives generally exhibit reduced toxicity compared to their non-acetylated counterparts due to modifications that affect their reactivity with biological macromolecules. However, NAB-d5 retains significant biological activity and can still lead to DNA damage through similar mechanisms as ABP.

Case Studies and Research Findings

Several studies have highlighted the biological implications of NAB-d5 and its parent compound:

  • Carcinogenicity Studies : In animal models, ABP has been shown to induce tumors in various organs, with differences in organ specificity observed across species. For example, in humans and dogs, the urinary bladder is the primary target, while in mice, both liver and bladder are affected .
  • DNA Adduct Formation : A study demonstrated that exposure to ABP resulted in dose-dependent increases in DNA adducts (specifically dG-C8-ABP), which are critical biomarkers for assessing cancer risk. The formation of these adducts was significantly influenced by metabolic activation pathways involving NAT2 enzymes .
  • Genetic Polymorphisms : Variations in N-acetyltransferase (NAT) genes can affect individual susceptibility to the toxic effects of aromatic amines like ABP. For instance, rapid acetylators showed higher levels of DNA adducts compared to slow acetylators, indicating a genetic component to the biological activity of these compounds .

Summary of Key Findings on NAB-d5

Study/SourceKey Findings
SmoleculeNAB-d5 exhibits biological activities similar to ABP; undergoes metabolic activation via cytochrome P450 enzymes.
PubMedCarcinogenicity linked to DNA reactivity; urinary bladder identified as a primary target organ in humans.
EPMCGenetic polymorphisms in NAT enzymes influence susceptibility to ABP-induced DNA damage.

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